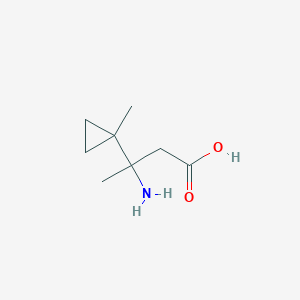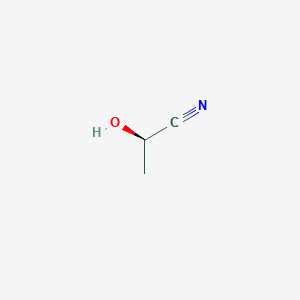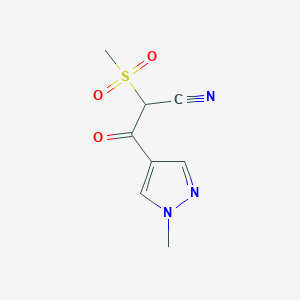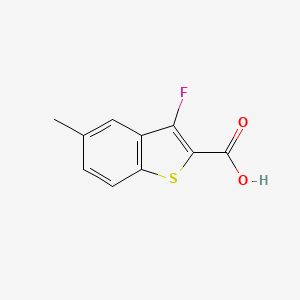![molecular formula C11H16BrNO B13069896 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of butanol, featuring a bromophenyl group attached to an amino-butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Bromophenyl)methyl]amino}butan-2-one.
Reduction: 4-{[(4-Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(4-Azidophenyl)methyl]amino}butan-2-ol.
Applications De Recherche Scientifique
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain targets, while the amino-butanol backbone may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol: Similar structure but with a methyl group instead of bromine.
4-{[(4-Fluorophenyl)methyl]amino}butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Propriétés
Formule moléculaire |
C11H16BrNO |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
Clé InChI |
WWJHEEJDXWLRPO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNCC1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


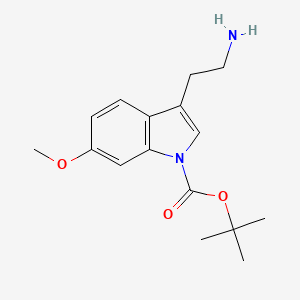

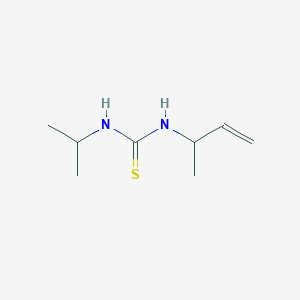
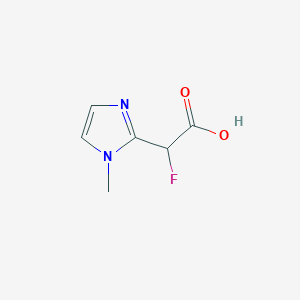
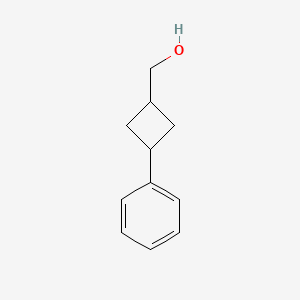
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
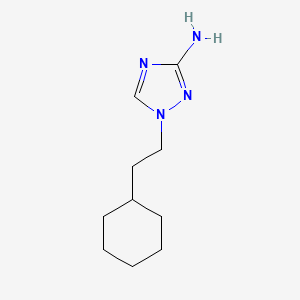
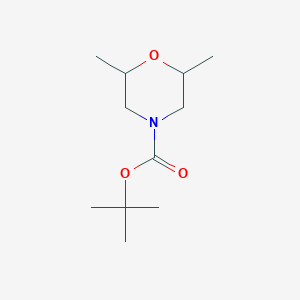
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
